molecular formula C6H10Br2O B1617327 2-Bromo-2-ethylbutyryl bromide CAS No. 26074-53-3

2-Bromo-2-ethylbutyryl bromide

Cat. No. B1617327
CAS RN: 26074-53-3
M. Wt: 257.95 g/mol
InChI Key: LUTZMJZHVATZQM-UHFFFAOYSA-N
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Description

2-Bromo-2-ethylbutyryl bromide is a chemical compound with the molecular formula C6H10Br2O and a molecular weight of 257.95 . It is also known by other synonyms such as α-Bromo-α-ethylbutyryl bromide and ALPHA-BROMODIETHYLACETYL BROMIDE .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-ethylbutyryl bromide consists of a butyryl group (four carbon chain) with bromine and ethyl groups attached to the second carbon .


Physical And Chemical Properties Analysis

2-Bromo-2-ethylbutyryl bromide is a compound with a molecular weight of 257.95 . It may be sensitive to prolonged exposure to air and light .

Scientific Research Applications

Hydrolysis in Alkaline Solutions

Wang and Lam (2004) investigated the hydrolysis of ethyl-2-bromoisobutyrate, a related compound to 2-Bromo-2-ethylbutyryl bromide, in an alkaline solution/organic solvent two-phase medium. They explored the effects of quaternary ammonium salts on the hydrolysis process and developed a kinetic model for the reactions involved, providing insights into the reaction conditions that influence the conversion of reactants (Wang & Lam, 2004).

Polymer Chemistry Applications

Yuan et al. (2011) utilized a brominated polymer, possibly including 2-Bromo-2-ethylbutyryl bromide, as a macroinitiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, yielding water-soluble brush polymers. This research highlights the potential of brominated compounds in polymer chemistry, particularly in creating polyelectrolyte copolymers with unique properties (Yuan et al., 2011).

Educational Applications in Chemistry

Han Li-rong (2010) discussed the use of compounds like Ethyl bromide (closely related to 2-Bromo-2-ethylbutyryl bromide) in chemistry education, emphasizing their role in encouraging research study and practical experimentation in teaching environments. This application underscores the importance of such compounds in educational settings (Han, 2010).

Nanoparticle and Biomedical Applications

Li, Hong, and Pan (2010) researched the use of hyperbranched poly(2-((bromobutyryl)oxy)ethyl acrylate) grafted onto mesoporous silica nanoparticles, a process that likely involves 2-Bromo-2-ethylbutyryl bromide. This study is significant for its implications in biomedical and biotechnology applications, particularly in creating core–shell nanostructures with potential for drug delivery systems (Li, Hong, & Pan, 2010).

Textile Industry Applications

Xing, Liu, and Li (2013) utilized 2-bromoisobutyryl bromide for surface-initiated atom transfer radical polymerization on cotton fabric. This research showcases the application of bromide compounds in textile technology, particularly in enhancing the antibacterial properties and durability of cotton fabrics (Xing, Liu, & Li, 2013).

Safety And Hazards

Safety data sheets suggest that 2-Bromo-2-ethylbutyryl bromide should be handled with care. It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-bromo-2-ethylbutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O/c1-3-6(8,4-2)5(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTZMJZHVATZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180711
Record name 2-Bromo-2-ethylbutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-ethylbutyryl bromide

CAS RN

26074-53-3
Record name 2-Bromo-2-ethylbutanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26074-53-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-ethylbutanoyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-2-ethylbutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-ethylbutyryl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMO-2-ETHYLBUTANOYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Wiklund, J Bergman - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
By addition of organometallic reagents to 2-aminobenzonitriles followed by quenching with suitable electrophiles (acyl halides, aldehydes and ketones), several types of 6-membered …
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk

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